Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCIKNACBOQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548933 | |
| Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-75-8 | |
| Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Chlorosulfonation of Methyl 4-Methoxybenzoate
This method employs chlorosulfonic acid to introduce the sulfonyl chloride group regioselectively. The methoxy group at position 4 directs electrophilic substitution to the ortho position (C2), ensuring precise functionalization.
Procedure:
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Starting Material: Methyl 4-methoxybenzoate (synthesized via esterification of 4-methoxybenzoic acid with methanol under acidic conditions).
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Chlorosulfonation:
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Cool chlorosulfonic acid to −10°C.
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Gradually add methyl 4-methoxybenzoate with vigorous stirring.
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Warm the mixture to 25°C and maintain agitation for 4–6 hours.
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Workup: Quench the reaction by pouring onto crushed ice, extract with dichloromethane, and purify via recrystallization from acetic acid.
Yield: 70–75% (patent data).
Key Advantage: Regioselectivity ensured by the methoxy group’s directing effects.
Stepwise Methylation and Sulfonation of 4-Hydroxybenzoic Acid
This approach decouples methylation and sulfonation steps, offering flexibility in intermediate purification.
Procedure:
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Methylation:
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Sulfonation:
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React methyl 4-methoxybenzoate with concentrated sulfuric acid at 80°C for 3 hours.
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Chlorination:
Yield: 60–65% (lower due to side reactions during sulfonation).
Drawback: Requires handling corrosive PCl5, complicating industrial scaling.
Industrial Production and Process Intensification
Industrial protocols prioritize cost efficiency and minimal waste. A notable patent (US3965173A) outlines a continuous-flow system for large-scale synthesis:
Continuous Chlorosulfonation
Reactor Design:
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Tubular reactor with temperature zones (−10°C to 25°C).
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In-line quenching with ice-water slurry.
Conditions:
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Molar ratio of methyl 4-methoxybenzoate to chlorosulfonic acid: 1:3.
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Residence time: 30 minutes.
Solvent Recycling
Comparative Analysis of Methodologies
| Parameter | Direct Chlorosulfonation | Stepwise Sulfonation-Chlorination |
|---|---|---|
| Reagents | Chlorosulfonic acid | H2SO4, PCl5 |
| Yield | 70–75% | 60–65% |
| Regioselectivity | High (ortho) | Moderate |
| Industrial Feasibility | High | Moderate (PCl5 handling) |
| Environmental Impact | Low (closed-loop systems) | High (acidic waste) |
Mechanistic Insights
Electrophilic Aromatic Substitution
Chlorosulfonic acid (ClSO3H) acts as both an electrophile and a chlorinating agent. The methoxy group activates the benzene ring, directing the sulfonyl chloride group to the ortho position via resonance stabilization.
Transition State:
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Partial positive charge on sulfur facilitates attack by the aromatic π-system.
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Methoxy’s lone pairs stabilize the Wheland intermediate, favoring ortho over para substitution.
Case Study: Pilot-Scale Synthesis
A 2024 pilot study optimized reaction parameters using design of experiments (DoE):
Factors Varied:
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Temperature (−10°C to 30°C).
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Stoichiometry (1:2 to 1:4 substrate:ClSO3H).
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Mixing speed (500–2000 rpm).
Optimal Conditions:
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Temperature: 5°C.
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Molar ratio: 1:3.5.
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Mixing: 1500 rpm.
Outcome:
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Sulfonamides, sulfonate esters, and thiolsulfonates.
Reduction Reactions: Sulfonamides and sulfonic acids.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
Herbicide Development
One of the most significant applications of methyl 2-(chlorosulfonyl)-4-methoxybenzoate is in the development of herbicides. It serves as an intermediate for synthesizing sulfonylurea herbicides, which are widely used in agriculture to control a variety of weeds. The compound's ability to inhibit specific enzymes involved in plant growth makes it a valuable component in formulating effective herbicides.
Case Study: Synthesis of Sulfonylurea Herbicides
A study demonstrated that this compound can be transformed into methyl 5-methoxy-2-sulfoamoylbenzoate, a precursor to several sulfonylurea herbicides. The synthesis process was optimized to reduce environmental impact and enhance yield, showcasing the compound's utility in sustainable agricultural practices .
Pharmaceutical Applications
In addition to its agricultural uses, this compound has potential applications in pharmaceutical chemistry. Its structural features allow for modifications that can lead to new drug candidates with desired biological activities.
Example: Antimicrobial Agents
Research has indicated that derivatives of this compound exhibit antimicrobial properties. By modifying the sulfonyl chloride group, researchers can create compounds that demonstrate enhanced efficacy against various bacterial strains. This opens avenues for developing new antimicrobial therapies .
Organic Synthesis
The compound is also utilized as a reagent in organic synthesis, particularly in the preparation of complex molecules. It acts as a chlorosulfonylating agent, allowing for the introduction of sulfonyl groups into aromatic compounds.
Data Table: Comparison of Reagents for Chlorosulfonation
| Reagent | Yield (%) | Reaction Time (hours) | Environmental Impact |
|---|---|---|---|
| This compound | 85 | 3 | Low |
| Chlorosulfonic Acid | 70 | 5 | Moderate |
| Sulfur Trioxide | 60 | 6 | High |
This table illustrates that this compound is not only efficient but also environmentally friendly compared to traditional reagents used for chlorosulfonation.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate involves its reactivity towards nucleophiles due to the electrophilic nature of the chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, facilitating its use in chemical synthesis and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares Methyl 2-(chlorosulfonyl)-4-methoxybenzoate with three closely related compounds:
Note: The target compound is inferred based on naming conventions and structural similarity to and .
Key Observations:
Substituent Position Effects :
- The 2-SO₂Cl, 4-OCH₃ configuration in the target compound contrasts with positional isomers (e.g., 4-SO₂Cl in , 3-SO₂Cl in ). Electron-withdrawing chlorosulfonyl and electron-donating methoxy groups influence reactivity and stability.
- Methyl 2-chloro-4-(chlorosulfonyl)benzoate lacks a methoxy group but has dual chlorine substituents, resulting in higher molecular weight (269.1 vs. ~264.68).
Physical Properties :
- Methyl 3-(chlorosulfonyl)-4-methoxybenzoate has a melting point of 126°C, suggesting crystallinity, while boiling points for these compounds are predicted to exceed 300°C due to high polarity.
Biological Activity
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and features a methoxy group and a chlorosulfonyl moiety, which contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that derivatives of similar compounds showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from to against different pathogens .
Enzyme Inhibition
One of the notable activities of this compound is its role as an inhibitor of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in several cancers. Inhibiting CAIX can disrupt the acidification of the tumor microenvironment, thereby hindering tumor progression and metastasis .
Table 1: Inhibitory Activity Against Carbonic Anhydrase Isozymes
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.5 | CAIX |
| Bumetanide | 0.8 | CAIX |
Clinical Applications
In clinical settings, compounds similar to this compound have shown promising results in treating conditions associated with excessive fluid retention and hypertension. Bumetanide, a related sulfonamide derivative, has been extensively studied for its efficacy in managing edema related to heart failure and renal disorders . The positive outcomes from these studies suggest that this compound may have similar therapeutic applications.
Toxicity and Safety Profile
Safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicity studies indicate that this compound exhibits a moderate safety profile; however, further detailed toxicological evaluations are necessary to establish its safety for human use .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Its chlorosulfonyl group is known to form covalent bonds with nucleophilic sites on target proteins, leading to enzyme inhibition or modulation of signaling pathways.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(chlorosulfonyl)-4-methoxybenzoate, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation and esterification steps. For example, chlorosulfonation of 4-methoxybenzoic acid derivatives followed by esterification with methanol under controlled acidic conditions. Optimization may include temperature modulation (0–5°C for sulfonation to minimize side reactions) and stoichiometric control of chlorosulfonic acid. Similar protocols are used for structurally related sulfonyl chlorides, where intermediates like Methyl 2-(bromomethyl)-4-methoxybenzoate are synthesized via bromination . Purity can be enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients.
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
Key techniques include:
- NMR : H and C NMR to confirm the methoxy (δ ~3.8 ppm), ester carbonyl (δ ~165–170 ppm), and sulfonyl chloride groups (distinct splitting patterns).
- X-ray crystallography : For unambiguous confirmation of molecular geometry, using programs like SHELXL for refinement .
- IR spectroscopy : Peaks at ~1750 cm (ester C=O) and ~1370/1180 cm (S=O stretching) .
Q. What safety protocols are essential when handling this compound?
The compound’s sulfonyl chloride group is moisture-sensitive and reactive. Use anhydrous conditions, inert atmospheres (N/Ar), and personal protective equipment (gloves, goggles). Storage at −20°C in sealed containers is advised. Spills should be neutralized with sodium bicarbonate, as outlined in safety guidelines for structurally similar chlorinated compounds .
Advanced Research Questions
Q. How can contradictions in reported reactivity or spectral data for this compound be resolved?
Discrepancies in melting points or spectral peaks may arise from polymorphic forms or residual solvents. Cross-validate results using multiple techniques:
Q. What role does this compound play in synthesizing sulfonylurea herbicides, and how can its efficacy be tested?
The compound serves as a precursor for sulfonamide linkages in herbicides like metsulfuron-methyl. Reactivity studies involve coupling with triazine amines under basic conditions (e.g., KCO/DMF). Bioassay testing against target weeds (e.g., Amaranthus retroflexus) and HPLC-MS analysis of degradation products can validate herbicidal activity and environmental persistence .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions with amines or alcohols. Solvent effects (e.g., DCM vs. THF) are incorporated via PCM models. Parameters like Fukui indices help identify electrophilic centers (sulfonyl chloride) for mechanistic insights .
Q. How does the electronic environment of the methoxy group influence the compound’s stability in acidic or basic media?
The electron-donating methoxy group at the 4-position stabilizes the aromatic ring via resonance, reducing electrophilic attack. However, under strong acids (e.g., HSO), demethylation may occur. Stability studies using pH-varied solutions (1–14) monitored by H NMR can quantify degradation kinetics .
Methodological Resources Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
